molecular formula C13H14N2O4 B8047251 Diethyl imidazo[1,2-a]pyridine-2,6-dicarboxylate

Diethyl imidazo[1,2-a]pyridine-2,6-dicarboxylate

Cat. No.: B8047251
M. Wt: 262.26 g/mol
InChI Key: PIPPGAZLMDJIRB-UHFFFAOYSA-N
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Description

Diethyl imidazo[1,2-a]pyridine-2,6-dicarboxylate is a heterocyclic compound that belongs to the imidazopyridine family This compound is recognized for its unique structural features, which include a fused bicyclic system comprising an imidazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl imidazo[1,2-a]pyridine-2,6-dicarboxylate typically involves multicomponent reactions, condensation reactions, and oxidative coupling. One common method is the condensation of 2-aminopyridine with diethyl oxalate under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core . Another approach involves the use of multicomponent reactions where 2-aminopyridine, aldehydes, and isocyanides are reacted together to form the desired product .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Diethyl imidazo[1,2-a]pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .

Scientific Research Applications

Diethyl imidazo[1,2-a]pyridine-2,6-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl imidazo[1,2-a]pyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl imidazo[1,2-a]pyridine-2,6-dicarboxylate is unique due to the presence of ester groups at the 2 and 6 positions, which enhance its reactivity and potential for functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse applications .

Properties

IUPAC Name

diethyl imidazo[1,2-a]pyridine-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-3-18-12(16)9-5-6-11-14-10(8-15(11)7-9)13(17)19-4-2/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPPGAZLMDJIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(N=C2C=C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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